molecular formula C19H15N3OS2 B2905077 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1795305-22-4

2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2905077
CAS No.: 1795305-22-4
M. Wt: 365.47
InChI Key: QBSFSFOAXAOEPI-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole core, the introduction of the pyridine and thiophene moieties, and the final coupling to form the carboxamide. Common synthetic routes may involve:

    Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Pyridine and Thiophene Moieties: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of Carboxamide: The final step involves the coupling of the intermediate with a suitable amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine moieties can be oxidized under suitable conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with a pyridine ring and various substituents.

    Thiophene Derivatives: Compounds with a thiophene ring and various substituents.

Uniqueness

2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of benzo[d]thiazole, pyridine, and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-12-22-17-3-2-14(7-18(17)25-12)19(23)21-9-13-6-16(10-20-8-13)15-4-5-24-11-15/h2-8,10-11H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSFSFOAXAOEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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